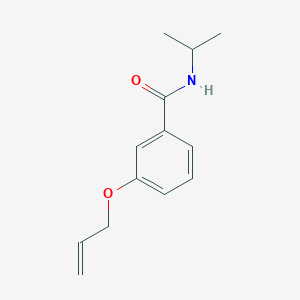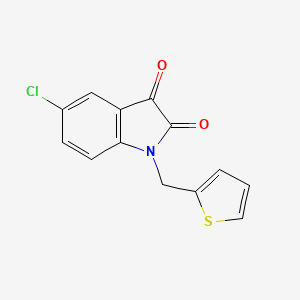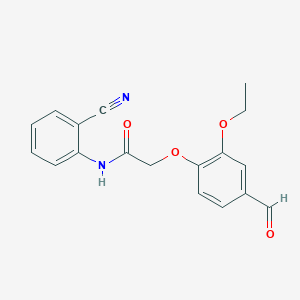
3-(allyloxy)-N-isopropylbenzamide
描述
3-(allyloxy)-N-isopropylbenzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as AIBN, and it has been found to have a variety of applications in the field of chemistry. In
作用机制
The mechanism of action of AIBN involves the generation of free radicals through the decomposition of the initiator molecule. The free radicals then initiate a chain reaction that leads to the formation of the desired product. AIBN is a relatively stable initiator, and its decomposition temperature is higher than other commonly used initiators, such as benzoyl peroxide.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of AIBN. However, studies have shown that AIBN is toxic when ingested or inhaled. AIBN has been found to cause respiratory irritation, skin irritation, and eye irritation in animal studies. Therefore, it is important to handle AIBN with care and to follow proper safety protocols when working with this compound.
实验室实验的优点和局限性
One of the main advantages of using AIBN as a free radical initiator is its high thermal stability. AIBN can be used at higher temperatures than other initiators, which can lead to faster reaction rates and higher yields. Additionally, AIBN is relatively easy to handle and is readily available from commercial suppliers.
However, there are also some limitations to using AIBN in lab experiments. AIBN is toxic, and exposure to this compound can be dangerous. Additionally, AIBN is relatively expensive compared to other initiators, which can make it less suitable for large-scale reactions.
未来方向
There are several future directions for research on AIBN. One potential area of research is the development of new, safer initiators for use in polymerization reactions. Additionally, research could focus on the synthesis of new organic compounds using AIBN as a free radical initiator. Finally, there is a need for more studies on the toxicological effects of AIBN and other free radical initiators, as well as the development of safer handling procedures for these compounds.
Conclusion
In conclusion, 3-(allyloxy)-N-isopropylbenzamide, or AIBN, is a chemical compound that has been studied for its potential use in scientific research. AIBN is commonly used as a free radical initiator in the polymerization of acrylic monomers and the synthesis of various organic compounds. While AIBN has several advantages, including its high thermal stability, it is also toxic and can be dangerous if not handled properly. Future research on AIBN could focus on the development of new, safer initiators and the synthesis of new organic compounds.
科学研究应用
AIBN has been widely studied for its potential use in various scientific research applications. One of the most common applications of AIBN is as a free radical initiator in the polymerization of acrylic monomers. AIBN is also used as a source of free radicals in the synthesis of various organic compounds, including aldehydes, ketones, and carboxylic acids.
属性
IUPAC Name |
N-propan-2-yl-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-8-16-12-7-5-6-11(9-12)13(15)14-10(2)3/h4-7,9-10H,1,8H2,2-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHZKXOMKDRRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({[4-(2-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4411067.png)

![4-[(ethylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B4411086.png)

![2-[4-(4-oxo-3(4H)-quinazolinyl)butoxy]benzonitrile](/img/structure/B4411099.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4411105.png)

![2-{[3-(allyloxy)benzoyl]amino}benzamide](/img/structure/B4411112.png)
![methyl N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4411117.png)

![2-methoxy-3-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4411125.png)
![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4411139.png)
![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4411144.png)
![{4-[3-(4-morpholinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B4411148.png)